N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1820683-89-3
VCID: VC6339544
InChI: InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2
SMILES: C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H21N3O2
Molecular Weight: 263.341

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine

CAS No.: 1820683-89-3

Cat. No.: VC6339544

Molecular Formula: C14H21N3O2

Molecular Weight: 263.341

* For research use only. Not for human or veterinary use.

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine - 1820683-89-3

Specification

CAS No. 1820683-89-3
Molecular Formula C14H21N3O2
Molecular Weight 263.341
IUPAC Name N-cyclohexyl-N'-(4-nitrophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2
Standard InChI Key WJXJONRIOYVDBH-UHFFFAOYSA-N
SMILES C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a C14H20N3O2 molecular formula, consisting of:

  • A cyclohexyl group (C6H11) attached to the N1 position.

  • A 4-nitrophenyl group (C6H4NO2) at the N2 position.

  • A ethane-1,2-diamine spacer (CH2CH2NH2) linking the substituents.

Table 1: Comparative Molecular Data

PropertyN1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diaminen,n'-Bis(4-nitrophenyl)ethane-1,2-diamine N1,N1-Diethyl-4-nitrobenzene-1,2-diamine
Molecular FormulaC14H20N3O2C14H14N4O4C10H15N3O2
Molecular Weight (g/mol)262.33302.29209.24
Key Functional GroupsCyclohexyl, nitro, amineBis(nitrophenyl), amineDiethyl, nitro, amine

The cyclohexyl group introduces steric bulk and hydrophobicity, while the nitro group confers electron-withdrawing properties, influencing reactivity in reduction or electrophilic substitution reactions .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, inferences from analogs suggest:

  • IR Spectroscopy: Peaks near 1,520 cm⁻¹ (N–O asymmetric stretch) and 1,350 cm⁻¹ (N–O symmetric stretch) for the nitro group, alongside N–H stretches at 3,300–3,400 cm⁻¹ .

  • NMR: Aromatic protons of the nitrophenyl group resonate at δ 7.5–8.5 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm .

Synthetic Pathways and Optimization

Proposed Synthesis Routes

The compound may be synthesized via stepwise alkylation or reductive amination:

Route 1: Nucleophilic Substitution

  • React 4-nitroaniline with 1,2-dibromoethane to form N-(4-nitrophenyl)-2-bromoethaneamine.

  • Substitute the bromide with cyclohexylamine under basic conditions (e.g., K2CO3 in DMF) .

Route 2: Catalytic Reduction

  • Start with N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-dinitro compound.

  • Reduce nitro groups using Raney Nickel and hydrazine hydrate, as demonstrated for analogous structures .

Table 2: Yield Comparison of Reduction Methods

MethodCatalystTemperature (°C)Yield (%)
Conventional ReductionRaney Nickel60–6571
Autoclave ReductionRaney Nickel65–70 (12 bar H2)77

Autoclave methods enhance yields by 6–8% due to pressurized hydrogenation, minimizing side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Insoluble in water due to the hydrophobic cyclohexyl group .

  • Melting Point: Estimated at 145–155°C based on structural analogs .

  • Stability: Susceptible to photodegradation under UV light owing to the nitro group’s photosensitivity.

Reactivity Profile

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding N1-Cyclohexyl-N2-(4-aminophenyl)ethane-1,2-diamine, a potential intermediate for polyurethane or epoxy resins .

  • Electrophilic Substitution: Nitrophenyl directs incoming electrophiles to meta positions, enabling functionalization for drug design .

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